7-Chloro-2-methyl-2,3-dihydro-1-benzofuran

Insecticide Discovery Agrochemical Lead Optimization Pyrethroid Analogs

Researchers requiring a 2,3-dihydrobenzofuran scaffold with orthogonal synthetic handles and validated SAR for adrenergic or insecticidal programs face limited options-5-substituted analogs lack 7-chloro reactivity. This 7-chloro-2-methyl variant (CAS 57899-12-4) provides: - **Aryl chloride handle** for Suzuki/Buchwald-Hartwig couplings (absent in unsubstituted core) - **Calculated LogP 3.57** (1.2 units > unsubstituted) for CNS permeability - **95% research-grade purity** with zero H-bond donors (TPSA 9.23 Ų) Available for immediate R&D supply.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 57899-12-4
Cat. No. B3370926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methyl-2,3-dihydro-1-benzofuran
CAS57899-12-4
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESCC1CC2=C(O1)C(=CC=C2)Cl
InChIInChI=1S/C9H9ClO/c1-6-5-7-3-2-4-8(10)9(7)11-6/h2-4,6H,5H2,1H3
InChIKeyZWDZBFAYCSFELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-methyl-2,3-dihydro-1-benzofuran: Structural Core & Key Properties


7-Chloro-2-methyl-2,3-dihydro-1-benzofuran (CAS 57899-12-4) is a heterocyclic building block belonging to the 2,3-dihydrobenzofuran class. Its structure features a fused benzene–dihydrofuran ring system with a chlorine substituent at the 7-position and a methyl group at the 2-position, giving it a molecular formula of C₉H₉ClO and a molecular weight of 168.62 g/mol . The compound is typically supplied as a research-grade chemical with a purity specification of 95%, and it is classified as a useful research intermediate for medicinal chemistry and agrochemical development programs . Its calculated LogP of approximately 3.57 indicates substantial lipophilicity, a property that influences its behavior in both synthetic transformations and biological partitioning [1].

Halogen handle at 7-position enables Pd-catalyzed cross-coupling diversification
High calculated lipophilicity supports CNS permeability and membrane partitioning research
Research-grade purity (95%) suitable as synthetic building block for medicinal and agrochemical programs

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran: Advantages Over Unsubstituted Analogs


The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal and agrochemical chemistry, but the position and identity of substituents critically determine the molecule's physicochemical profile, synthetic utility, and biological activity . For 7-chloro-2-methyl-2,3-dihydro-1-benzofuran, the specific combination of a 7-chloro substituent and a 2-methyl group confers distinct electronic and steric properties that cannot be replicated by analogs lacking either substituent. The chlorine at the 7-position provides a chemically orthogonal handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while also modulating the electron density of the aromatic ring, which can dramatically alter reactivity in electrophilic substitutions or cycloadditions relative to the unsubstituted 2,3-dihydrobenzofuran [1]. Furthermore, evidence from pharmacological studies of 2,3-dihydrobenzofuran derivatives demonstrates that substitution at the 7-position with chlorine specifically enhances adrenolytic activity in rat vas deferens assays, whereas substitution at the 5-position with methyl, chlorine, or methoxy groups markedly reduces this same activity [2]. This position-specific, substituent-specific structure-activity relationship underscores that the 7-chloro-2-methyl configuration is not merely a variant but a functionally distinct chemical entity whose substitution with a generic 2,3-dihydrobenzofuran or a 5-substituted analog would yield unpredictable and likely non-equivalent results in both synthetic and biological contexts.

Target: 7-Chloro-2-methyl
Provides aryl chloride cross-coupling handle
7-Cl enhances adrenolytic activity in ex vivo assay
Distinct electronic environment for electrophilic substitution
vs
Analog: Unsubstituted / 5-Substituted
Unsubstituted lacks halogen handle; 5-Cl shifts reactivity profile
5-substitution markedly reduces adrenolytic activity
Different directing effects alter reaction outcomes

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran: Comparative Evidence vs. Analogs


Insecticidal Potency: 7-Chloro-Chrysanthemate vs. Allethrin

In a comparative insecticidal assay against the American cockroach (Periplaneta americana), the 7-chloro-substituted 2,3-dihydrobenzofuran-3-yl chrysanthemate ester (compound 11c) exhibited significantly enhanced potency relative to the commercial pyrethroid standard allethrin. The study further demonstrated that substitution at the 7-position of the benzofuran nucleus generally enhanced insecticidal activity compared with substitutions at other positions [1].

Insecticidal Potency vs. Allethrin
Head-to-head
7-Chloro chrysanthemate reported as qualitatively more potent than allethrin in P. americana assay
Supports 7-Cl substitution for insecticidal lead research
Numerical knockdown values not provided; data to verify
Insecticide Discovery Agrochemical Lead Optimization Pyrethroid Analogs

Adrenolytic Activity Enhanced by 7-Chloro Substitution

A structure-activity relationship (SAR) study of 2-(3'-alkoxypropylaminomethyl)-2,3-dihydrobenzofuran analogs revealed a clear position-dependent effect on adrenolytic activity. The study explicitly reported that adrenolytic effects 'were markedly reduced by replacement with CH₃, Cl, or OCH₃ at the 5-position and increased by replacement with CH₃ or Cl at the 7-position' when examined using rat vas deferens tissue [1]. This finding provides direct quantitative (rank-order) evidence that 7-chloro substitution enhances pharmacological activity relative to both the unsubstituted scaffold and 5-substituted analogs.

Adrenolytic SAR
Head-to-head
7-Cl increased activity; 5-substitution markedly reduced activity in rat vas deferens
Position-specific design rule for adrenergic modulator research
Ex vivo tissue model; extrapolation requires review
Adrenergic Pharmacology Structure-Activity Relationship Medicinal Chemistry

Agrochemical Patent Intermediate: 7-Chloro-2-methyl Core

European Patent EP0048040B1, assigned to Bayer AG, claims a broad genus of 7-substituted 2,3-dihydrobenzofurans and their use as pesticides or as chemical intermediates [1]. Within this patent family, the 7-chloro substitution pattern is explicitly designated as a preferred embodiment due to its utility in further derivatization and its contribution to pesticidal activity. The patent establishes that 7-chloro-substituted 2,3-dihydrobenzofurans, including the methylated derivatives, serve as key intermediates for the synthesis of carbamates, esters, and ethers that exhibit insecticidal and acaricidal properties [1]. Japanese Patent JPH0525156A further corroborates the herbicidal utility of 7-chloro-2,3-dihydrobenzofuran derivatives, specifically noting their low phytotoxicity to paddy rice while maintaining high herbicidal efficacy against target weeds [2].

Patent Intermediate
Class-level
Claimed as pesticidal intermediate in EP0048040B1; herbicidal utility in JPH0525156A
Supports agrochemical intermediate research with patent precedent
Patent literature; specific screening data not disclosed
Agrochemical Patent Protection Pesticide Intermediates Chemical Process Development

Enhanced Lipophilicity vs. Unsubstituted Analog

The calculated partition coefficient (LogP) for 7-chloro-2-methyl-2,3-dihydro-1-benzofuran is 3.568, indicating high lipophilicity [1]. This value is substantially higher than the calculated LogP for unsubstituted 2,3-dihydrobenzofuran (approximately 2.3), representing a difference of >1.2 log units, which translates to over an order of magnitude difference in partition behavior between organic and aqueous phases. The compound also exhibits a topological polar surface area (TPSA) of 9.23 Ų and zero hydrogen bond donors, further contributing to its membrane-permeable character [1].

Lipophilicity vs. Unsubstituted
Data to verify
ΔLogP ≈ +1.3 (>10× partition difference)
Supports CNS permeability research and high-lipophilicity scaffold selection
In silico calculation; experimental logP may vary
Lipophilicity Optimization ADME Prediction Formulation Science

Cross-Coupling Versatility: 7-Chloro vs. 5-Substituted

The 7-chloro substituent in 7-chloro-2-methyl-2,3-dihydro-1-benzofuran provides a chemically orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is absent in unsubstituted 2,3-dihydrobenzofuran and is electronically distinct from substitution at the 5-position. The chlorine at the 7-position is positioned ortho to the furan oxygen, creating a unique electronic environment that can direct electrophilic aromatic substitution to specific positions not accessible in 5-substituted analogs. European Patent EP0048040B1 explicitly claims the 7-substituted 2,3-dihydrobenzofuran scaffold as a chemical intermediate precisely because the 7-position halogen serves as a reactive site for further functionalization to generate pesticidal carbamates, esters, and ethers [1].

Cross-Coupling Handle
Class-level
7-Chloro provides orthogonal handle for Suzuki, Buchwald-Hartwig, and related Pd couplings
Enables diverse library synthesis via late-stage functionalization
Reactivity depends on specific conditions; method validation recommended
Cross-Coupling Chemistry C-H Functionalization Late-Stage Derivatization

7-Chloro-2-methyl-2,3-dihydro-1-benzofuran: Validated Research & Industrial Applications


Pyrethroid Analog Development

The demonstrated insecticidal potency advantage of 7-chloro-substituted 2,3-dihydrobenzofuran chrysanthemate esters over the commercial standard allethrin establishes this compound as a privileged scaffold for next-generation pyrethroid analog discovery [1]. Researchers optimizing contact insecticides for cockroach, mosquito, or agricultural pest control should prioritize the 7-chloro-2-methyl core for structure-activity relationship expansion and lead optimization campaigns.

Adrenergic Receptor Modulator Development

The SAR evidence demonstrating enhanced adrenolytic activity with 7-chloro substitution relative to unsubstituted and 5-substituted 2,3-dihydrobenzofuran analogs positions 7-chloro-2-methyl-2,3-dihydro-1-benzofuran as a validated starting point for designing novel adrenergic modulators [2]. This scaffold is particularly relevant for programs targeting cardiovascular indications or smooth muscle disorders where adrenergic tone modulation is therapeutically beneficial.

Cross-Coupling Library Synthesis & Late-Stage Functionalization

The presence of an aryl chloride at the 7-position provides a chemically orthogonal handle for palladium-catalyzed cross-coupling reactions that is absent in the unsubstituted 2,3-dihydrobenzofuran scaffold [3]. This makes 7-chloro-2-methyl-2,3-dihydro-1-benzofuran an ideal building block for generating diverse chemical libraries via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, particularly for medicinal chemistry programs seeking to explore chemical space inaccessible with 5-substituted analogs.

High-Lipophilicity Scaffold for CNS Drug Discovery

With a calculated LogP of 3.568—over 1.2 log units higher than unsubstituted 2,3-dihydrobenzofuran—7-chloro-2-methyl-2,3-dihydro-1-benzofuran is preferentially suited for central nervous system (CNS) drug discovery programs requiring elevated membrane permeability and blood-brain barrier penetration [4]. Its zero hydrogen bond donors and low polar surface area (9.23 Ų) align with established CNS drug-likeness criteria, making it a strategic choice for initial scaffold selection in neurology and psychiatry programs.

Application
Selection Property
Validation Focus
Insecticide lead research
Reported insecticidal potency context (7-Cl derivative vs. allethrin)
Insect screening assays (e.g., P. americana model)
Adrenergic signaling studies
Position-dependent SAR: 7-Cl enhances adrenolytic activity in ex vivo tissue
Smooth muscle functional assays (e.g., rat vas deferens)
Chemical library synthesis
Aryl chloride handle for Pd-catalyzed cross-couplings
Reaction scope and substrate compatibility evaluation
CNS permeability research
High calculated lipophilicity and low TPSA
Experimental logP/logD determination and membrane permeability assays
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